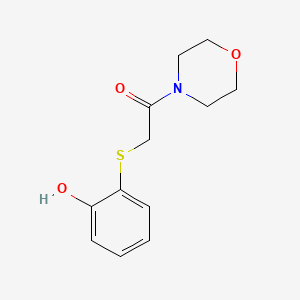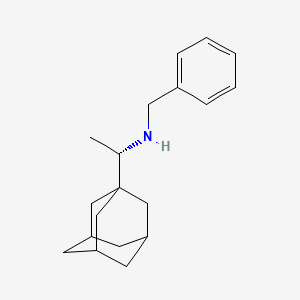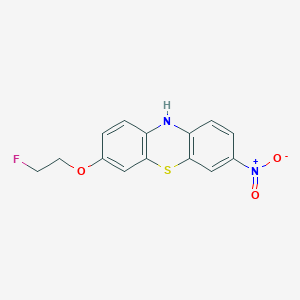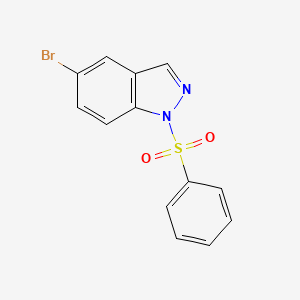
2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone, also known as HSM, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of sulfhydryl-containing compounds, which have been shown to possess a wide range of biological activities.
科学研究应用
2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
作用机制
The exact mechanism of action of 2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of various signaling pathways. This compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in the inflammatory response. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, which are involved in cellular processes such as proliferation, apoptosis, and differentiation.
实验室实验的优点和局限性
2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess a wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, this compound also has some limitations. It has low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its biological effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has several advantages as a research tool, but also has some limitations. Future research on this compound should focus on the development of this compound derivatives with improved solubility and bioavailability, investigation of its potential therapeutic applications in various diseases, and further elucidation of its mechanism of action.
合成方法
The synthesis of 2-(2-Hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone involves the reaction of 2-chloroacetophenone with morpholine and thiourea in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
2-(2-hydroxyphenyl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-10-3-1-2-4-11(10)17-9-12(15)13-5-7-16-8-6-13/h1-4,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQWRELMETUXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)
![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
![5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)

![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)

![3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)

![3-[(2-Methoxybenzoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7595950.png)
